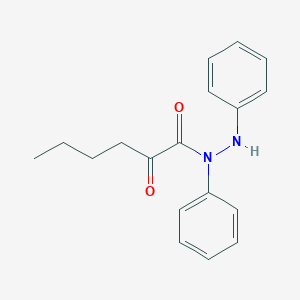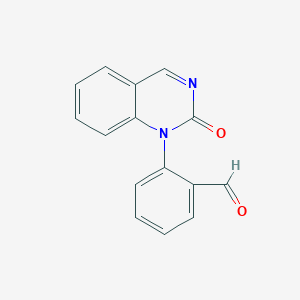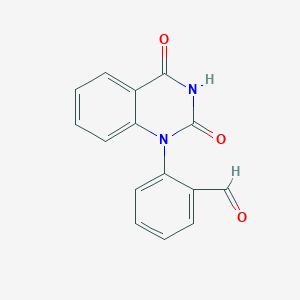
N'-Chloro-N,N-dimethyl-sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Chloro-N,N-dimethyl-sulfamide is a derivative of N,N-Dimethylsulfamide, which is a fungicide metabolite. This compound is known for its potential transformation into toxic N-nitrosodimethylamine during the ozonization of drinking water . It is primarily used in laboratory settings and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Chloro-N,N-dimethyl-sulfamide typically involves the chlorination of N,N-Dimethylsulfamide. The reaction conditions often include the use of chlorinating agents such as sodium hypochlorite or chlorine gas under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production methods for N’-Chloro-N,N-dimethyl-sulfamide are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of chlorination and controlled reaction conditions would apply similarly in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Chloro-N,N-dimethyl-sulfamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it back to N,N-Dimethylsulfamide.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfonamides
Reduction: N,N-Dimethylsulfamide
Substitution: Various substituted sulfamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-Chloro-N,N-dimethyl-sulfamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential effects on biological systems, particularly its transformation into toxic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the development of new materials and polymers.
Wirkmechanismus
The mechanism by which N’-Chloro-N,N-dimethyl-sulfamide exerts its effects involves its interaction with various molecular targets. For instance, its transformation into N-nitrosodimethylamine involves the formation of coordination bonds and hydrogen bonds with other molecules. This transformation is influenced by factors such as pH and the presence of other reactive species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylsulfamide: The parent compound, primarily used as a fungicide metabolite.
Sulfonamides: A class of compounds with similar sulfur-nitrogen bonds, used widely in medicine.
Sulfonimidates: Another class of sulfur-containing compounds with applications in drug development and material science.
Uniqueness
N’-Chloro-N,N-dimethyl-sulfamide is unique due to its potential transformation into toxic compounds, which makes it a subject of interest in environmental and toxicological studies. Its specific reactivity and transformation pathways distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
802565-11-3 |
|---|---|
Molekularformel |
C₂H₇ClN₂O₂S |
Molekulargewicht |
158.61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea](/img/structure/B1145703.png)
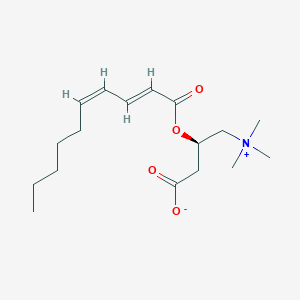
![1-(3,7-diazabicyclo[3.3.1]nonan-3-yl)prop-2-en-1-one](/img/structure/B1145708.png)
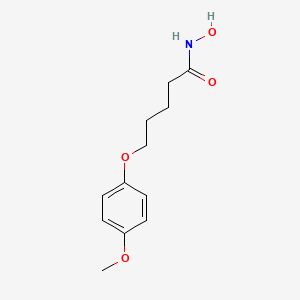
![[2-[(8S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1145718.png)
